Cas no 117-55-5 (1,5-Naphthalenedisulfonicacid, 4-amino-)

1,5-Naphthalenedisulfonicacid, 4-amino- structure
117-55-5 structure
Product Name:1,5-Naphthalenedisulfonicacid, 4-amino-
CAS No:117-55-5
Molecular Formula:C10H9NO6S2
Molecular Weight:303.31156
CID:153918
PubChem ID:8336

1,5-Naphthalenedisulfonicacid, 4-amino- Properties

Names and Identifiers

    • 1,5-Naphthalenedisulfonicacid, 4-amino-
    • 4-aminonaphthalene-1,5-disulfonic acid
    • 4-aminonaphthalene-1,5-disulphonic acid
    • 1-Aminonaphthalene-4,8-disulfonic acid
    • 1-Naphthylamine-4,8-disulfonic acid
    • 1-Naphthylamine-4,8-disulphonic acid
    • 4-Amino-1,5-naphthalenedisulfonic acid
    • 4-amino-naphthalene-1,5-disulfonic acid
    • 4-Amino-naphthalin-1,5-disulfonsaeure
    • Amino-S acid
    • EINECS 204-196-0
    • Naphthylamin-(1)-disulfonsaeure-(4.8)
    • 8-Amino-1,5-naphthalenedisulfonic acid
    • UNII-S8Q5P7M5R9
    • .alpha.-Naphthylamine-4,8-disulfonic acid
    • SCHEMBL159399
    • CHEMBL302641
    • starbld0008463
    • NSC-5526
    • NS00023790
    • PHZVGKMVVKFBCX-UHFFFAOYSA-N
    • 1,5-NAPHTHALENEDISULPHONIC ACID, 4-AMINO-
    • CBMicro_015280
    • NSC 5526
    • DTXSID70151654
    • BRN 2764005
    • 4-amino-1,5-naphthalenedisulphonic acid
    • NSC5526
    • alpha-Naphthylamine-4,8-disulfonic acid
    • 117-55-5
    • 1,5-NAPHTHALENEDISULFONIC ACID, 4-AMINO-
    • S8Q5P7M5R9
    • InChIKey: PHZVGKMVVKFBCX-UHFFFAOYSA-N
    • Inchi: InChI=1S/C10H9NO6S2/c11-7-4-5-8(18(12,13)14)6-2-1-3-9(10(6)7)19(15,16)17/h1-5H,11H2,(H,12,13,14)(H,15,16,17)
    • SMILES: NC1C2=C(C=CC=C2S(O)(=O)=O)C(S(O)(=O)=O)=CC=1

Computed Properties

  • Exact Mass: 302.98717
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 7
  • Rotatable Bond Count: 2
  • Monoisotopic Mass: 302.987
  • Heavy Atom Count: 19
  • Complexity: 531
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: 0
  • Tautomer Count: nothing
  • Surface Charge: 0
  • Topological Polar Surface Area: 152A^2

Experimental Properties

  • LogP: 3.65820
  • PSA: 134.76
  • Refractive Index: 1.7330 (estimate)
  • Boiling Point: 205.8°C (rough estimate)
  • Flash Point: °C
  • Density: 1.6329 (rough estimate)
Recommended suppliers
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
https://www.chem960.com/company/190540/
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Hubei Changfu Chemical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
https://www.cfsilicones.com/
Hubei Changfu Chemical Co., Ltd.
Taian Jiayue Biochemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taian Jiayue Biochemical Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
https://senfeida.en.made-in-china.com/
Suzhou Senfeida Chemical Co., Ltd
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
http://www.chongdachem.com
Chong Da Prostaglandin Fine Chemicals Co., Ltd.